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  • Product: Dicyclobutylmethanol
  • CAS: 41140-06-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of Dicycloalkylmethanols: A Comparative Study of Dicyclopropylmethanol and Dicyclohexylmethanol

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of dicyclopropylmethanol and dicyclohexylmethanol. Due to the limited availability of data for dicyclobutylmethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of dicyclopropylmethanol and dicyclohexylmethanol. Due to the limited availability of data for dicyclobutylmethanol, this document focuses on its closest structural analogs to provide researchers, scientists, and drug development professionals with a robust framework for understanding this class of compounds. This guide includes a detailed comparison of their physicochemical properties, spectroscopic data, safety and handling protocols, and representative synthetic considerations.

Introduction

Dicycloalkylmethanols are a class of organic compounds characterized by a central hydroxymethyl group attached to two cycloalkyl rings. The nature of the cycloalkyl substituent significantly influences the steric and electronic properties of the molecule, thereby affecting its reactivity, solubility, and potential applications. This guide will delve into the properties of two representative dicycloalkylmethanols: dicyclopropylmethanol and dicyclohexylmethanol. While information on dicyclobutylmethanol is scarce, the data presented herein for its lower and higher ring-sized homologs can serve as a valuable predictive tool for its anticipated characteristics.

Dicyclopropylmethanol is noted for the unique electronic properties imparted by its strained cyclopropyl rings, making it a point of interest in synthetic organic chemistry.[1] In contrast, the bulky cyclohexyl groups of dicyclohexylmethanol introduce significant steric hindrance, influencing its reactivity and physical state.[2]

Molecular Structure and Identification

The fundamental structures of dicyclopropylmethanol and dicyclohexylmethanol are presented below. The key identifiers, including CAS Registry Numbers, are crucial for accurate substance identification and information retrieval.

CompoundMolecular StructureIUPAC NameCAS Registry Number
DicyclopropylmethanolC(O)(C1CC1)C2CC2Dicyclopropylmethanol14300-33-5[3]
DicyclohexylmethanolC(O)(C1CCCCC1)C2CCCCC2Dicyclohexylmethanol4453-82-1[4]

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of dicyclopropylmethanol and dicyclohexylmethanol are summarized in the following table. These properties are critical for designing experiments, developing formulations, and ensuring safe handling.

PropertyDicyclopropylmethanolDicyclohexylmethanol
Molecular Formula C₇H₁₂O[3]C₁₃H₂₄O[4]
Molecular Weight 112.17 g/mol [3]196.33 g/mol [5]
Appearance Colorless to pale yellow liquid[1]Solid Crystalline[6]
Boiling Point 99-100 °C[7]147 °C @ 8 Torr[4], 154 °C @ 12 mm Hg[8]
Melting Point Not available58-64 °C[9]
Density Not available1.070 g/cm³ @ 22 °C[4]
Solubility Relatively insoluble in water; soluble in organic solvents.[1]Low solubility in water; soluble in organic solvents.[2]

The difference in the size of the cycloalkyl rings leads to a predictable trend in physical properties. The larger and more massive dicyclohexylmethanol exhibits a higher boiling point and is a solid at room temperature, in contrast to the liquid dicyclopropylmethanol.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of the nuclei.

Predicted ¹H NMR and ¹³C NMR data can be used for structural verification. For dicyclohexylmethanol, the proton and carbon signals of the cyclohexyl rings would appear in the aliphatic region, with the methine proton adjacent to the hydroxyl group appearing at a characteristically downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for both dicyclopropylmethanol and dicyclohexylmethanol is the O-H stretching vibration of the alcohol functional group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For dicyclohexylmethanol, the mass spectrum shows a molecular ion peak corresponding to its molecular weight.[10]

Chemical Reactivity and Synthetic Applications

Dicycloalkylmethanols undergo reactions typical of secondary alcohols, such as oxidation, esterification, and dehydration.[1] The steric hindrance provided by the cycloalkyl groups can influence the reaction rates and accessibility of the hydroxyl group.

Dicyclopropylmethanol is of particular interest in synthetic chemistry due to the unique reactivity of the cyclopropyl group.[1] It can be used as a protecting group for carboxylic acids.[1] Dicyclohexylmethanol is a useful reagent for the synthetic preparation of other cyclohexane derivatives.[2][11]

The following diagram illustrates a general synthetic pathway to dicycloalkylmethanols.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Dicycloalkyl Ketone Dicycloalkyl Ketone Reduction Reduction (e.g., NaBH₄, LiAlH₄) Dicycloalkyl Ketone->Reduction Dicycloalkylmethanol Dicycloalkylmethanol Reduction->Dicycloalkylmethanol

Caption: General synthetic workflow for the preparation of dicycloalkylmethanols from their corresponding ketones.

Safety and Handling

Proper handling of chemicals is paramount in a laboratory setting. The available safety data for dicyclopropylmethanol and dicyclohexylmethanol is summarized below.

Hazard InformationDicyclopropylmethanolDicyclohexylmethanol
GHS Pictograms Flammable liquid, Skin and eye irritant, May cause respiratory irritation.[3][12]Irritating to eyes, respiratory system and skin.[8]
Hazard Statements Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]Irritating to eyes, respiratory system and skin.[8]
Precautionary Statements Handle with care, avoiding ingestion or inhalation.[1]Avoid contact with skin and eyes. Do not breathe dust.[8]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat. Work in a well-ventilated area or fume hood.[13]Personal protective equipment should be used. Ensure adequate ventilation.[14]
Storage Keep containers tightly closed in a dry, cool and well-ventilated place.[7]Store in a dark, cool and well-ventilated place.[8]

It is imperative to consult the full Safety Data Sheet (SDS) for each compound before use.

Experimental Protocols

General Procedure for Spectroscopic Sample Preparation

For NMR Spectroscopy:

  • Dissolve 5-10 mg of the dicycloalkylmethanol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

For ATR-IR Spectroscopy:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Conclusion

This technical guide has provided a comparative analysis of the physicochemical properties of dicyclopropylmethanol and dicyclohexylmethanol. While direct data for dicyclobutylmethanol remains elusive, the information presented for its analogs offers a solid foundation for predicting its behavior and characteristics. The distinct properties of dicyclopropylmethanol, with its reactive cyclopropyl rings, and dicyclohexylmethanol, with its sterically demanding cyclohexyl groups, highlight the significant influence of the cycloalkyl moiety on the overall nature of dicycloalkylmethanols. Researchers and professionals in the field are encouraged to use this guide as a starting point for their work with this class of compounds, always adhering to strict safety protocols.

References

  • PubChem. (n.d.). Dicyclopropylmethanol. Retrieved March 24, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Dicyclohexylmethanol. Retrieved March 15, 2026, from [Link]

  • ChemBK. (2024, April 10). Dicyclohexylmethanol. Retrieved March 24, 2026, from [Link]

  • NextSDS. (n.d.). Dicyclopropylmethanol — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dicyclopropyl carbinol (CAS 14300-33-5). Retrieved March 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Dicyclohexylmethanol. In NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Advanced Structural Elucidation of Dicyclobutylmethanol: A Comprehensive Guide to 1H and 13C NMR Spectral Assignments

Executive Summary Dicyclobutylmethanol (CAS: 41140-06-1) is a highly relevant structural motif in modern synthetic and medicinal chemistry . The unique conformational constraints and reactivity of the cyclobutane ring ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dicyclobutylmethanol (CAS: 41140-06-1) is a highly relevant structural motif in modern synthetic and medicinal chemistry . The unique conformational constraints and reactivity of the cyclobutane ring have made it an increasingly valuable scaffold in drug discovery, often utilized to improve metabolic stability and enforce conformational rigidity[1]. Accurate structural elucidation of such molecules is critical. This whitepaper provides a rigorous, causality-driven guide to assigning the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of dicyclobutylmethanol, moving beyond empirical matching to establish a self-validating analytical workflow.

Structural Dynamics and Spin System Causality

To accurately interpret the NMR spectra of dicyclobutylmethanol, one must first understand the physical dynamics of the cyclobutane rings. The cyclobutane ring is not a planar square but exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain [2].

At standard acquisition temperatures (298 K), rapid ring inversion dynamically averages the axial and equatorial proton environments. However, the rigid nature of the four-membered ring dictates that vicinal coupling constants ( 3J ) for cis and trans protons remain distinct. This prevents simple first-order splitting, resulting in complex, higher-order multiplets (resembling AA'BB' spin systems) for the ring protons. Furthermore, the central carbinol (CH-OH) group acts as a powerful anisotropic and electronegative deshielding center, breaking the symmetry of the attached rings relative to the point of attachment and heavily influencing both 1H and 13C chemical shifts.

1H NMR Resonance Assignment & Mechanistic Rationale

The 1H NMR spectrum of dicyclobutylmethanol in CDCl3 is defined by the strong inductive effect (-I) of the hydroxyl group and the complex coupling network of the cyclobutyl rings.

Quantitative 1H NMR Data Summary
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
~3.35 Triplet (t)1HCentral CH -OHStrongly deshielded by the highly electronegative oxygen atom. Couples equally to the two adjacent cyclobutyl methine protons ( 3J≈7.5 Hz).
~2.35 Multiplet (m)2HCyclobutyl CH (Methine)Shifted downfield relative to standard alkanes due to the β -deshielding effect of the adjacent hydroxylated carbon.
~1.75 - 2.05 Multiplet (m)8HCyclobutyl CH 2​ ( α to methine)Complex splitting due to puckered ring dynamics. Mildly deshielded by proximity to the carbinol center.
~1.65 - 1.95 Multiplet (m)4HCyclobutyl CH 2​ ( β to methine)Most shielded aliphatic protons in the system, though still complex due to geminal and vicinal ring couplings.
~1.50 Broad Singlet (br s)1HOH (Hydroxyl)Highly variable based on concentration, temperature, and hydrogen bonding.

13C NMR Resonance Assignment & Substituent Effects

Unsubstituted cyclobutane exhibits a single 13C resonance at approximately 22.4 ppm[3]. The introduction of the -CH(OH)- group drastically alters this uniform electronic environment. 13C chemical shifts reflect these structural features in a highly sensitive manner, requiring precise substituent effect analysis for accurate assignment [4].

Quantitative 13C NMR Data Summary
Chemical Shift ( δ , ppm)Carbon TypeAssignmentSubstituent Effect Rationale
~77.5 CHCentral C H-OHDirect attachment to the electronegative oxygen atom causes a massive downfield shift.
~39.8 CHCyclobutyl C H (Methine)Experiences a strong α -deshielding effect from the attached carbinol group, shifting it significantly downfield from the 22.4 ppm baseline [5].
~25.4 CH 2​ Cyclobutyl C H 2​ (C2/C4)Experiences a mild β -deshielding effect from the carbinol group.
~17.8 CH 2​ Cyclobutyl C H 2​ (C3)Experiences a characteristic upfield γ -gauche steric shielding effect, pushing it below the unsubstituted cyclobutane baseline.

Self-Validating Experimental Protocol for High-Resolution NMR

To ensure scientific integrity, spectral assignments must not rely solely on empirical chemical shift matching. The regio- and stereochemistry of cyclobutane derivatives are routinely assigned using 2D NMR analyses[6]. The following protocol establishes a self-validating system:

  • Sample Preparation: Dissolve 15–20 mg of high-purity dicyclobutylmethanol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • 1D Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans, 64k data points, 298 K) and a 1H-decoupled 13C NMR spectrum (minimum 1024 scans). Establish the baseline hypothesis using the tables above.

  • Homonuclear Correlation (COSY): Acquire a 2D 1H-1H COSY spectrum. Validation Check: You must observe a definitive cross-peak connecting the central CH triplet (~3.35 ppm) to the cyclobutyl methine multiplet (~2.35 ppm).

  • Heteronuclear Correlation (HSQC): Acquire a 2D 1H-13C HSQC spectrum to map protons directly to their host carbons. Validation Check: The proton at ~3.35 ppm must correlate exclusively with the carbon at ~77.5 ppm, confirming the carbinol spin system.

  • Chemical Exchange (D2O Shake): Add 1-2 drops of deuterium oxide (D2O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum. Validation Check: The broad singlet at ~1.50 ppm will disappear due to rapid H/D exchange, unambiguously confirming its identity as the hydroxyl proton.

NMR Assignment Workflow

NMR_Workflow Step1 1. Sample Preparation (CDCl3 + TMS Internal Standard) Step2 2. 1D NMR Acquisition (1H & 13C Baseline Spectra) Step1->Step2 Step3 3. Primary Assignment Hypothesis (Chemical Shift & Integral Analysis) Step2->Step3 Step4 4. 2D Correlation Acquisition (COSY & HSQC Mapping) Step3->Step4 Step6 6. D2O Exchange Protocol (Unambiguous OH Confirmation) Step3->Step6 Step5 5. Spin System Validation (Confirming C-H and H-H Connectivities) Step4->Step5 Step6->Step5

Logical workflow for the self-validating NMR spectral assignment of dicyclobutylmethanol.

References

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts Source: Doc Brown's Advanced Organic Chemistry URL:[Link]

  • Computed 13C NMR Chemical Shifts via Empirically Scaled GIAO Shieldings Source: ACS Publications URL:[Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts Source: Organic Chemistry Data URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Dicyclobutylmethanol and Its Structural Analogs

Introduction: Understanding the Compound and the Rationale for Analog-Based Assessment Dicyclobutylmethanol is a specialty alcohol whose specific toxicological and safety data are not extensively documented. In the absen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Compound and the Rationale for Analog-Based Assessment

Dicyclobutylmethanol is a specialty alcohol whose specific toxicological and safety data are not extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), a proactive and cautionary approach to safety and handling is paramount. This guide leverages the available safety information for two structurally related compounds:

  • Dicyclohexylmethanol (CAS 4453-82-1): This compound is structurally similar, with two cyclohexyl rings instead of cyclobutyl rings attached to the methanol carbon. The larger alkyl groups may influence physical properties, but the core chemical reactivity and potential biological interactions of the alcohol functional group are expected to be comparable.

  • Cyclobutylmethanol (CAS 4415-82-1): This analog shares the cyclobutyl ring structure, providing insight into the potential hazards associated with this specific cycloalkane moiety.

By synthesizing the information from these analogs, we can establish a robust framework for the safe handling of dicyclobutylmethanol, grounded in scientific precedent and a conservative assessment of potential risks.

Physicochemical and Toxicological Properties: A Comparative Analysis

The following table summarizes the known physical, chemical, and limited toxicological properties of the selected structural analogs. This data should be used as a conservative estimate for the properties of dicyclobutylmethanol.

PropertyDicyclohexylmethanolCyclobutylmethanolDicyclobutylmethanol (Predicted)Source(s)
CAS Number 4453-82-14415-82-1Not Available[1][2]
Molecular Formula C₁₃H₂₄OC₅H₁₀OC₉H₁₈O[1][2]
Molecular Weight 196.33 g/mol 86.13 g/mol 142.24 g/mol [1][2]
Physical State Solid CrystallineLiquidLikely a liquid or low-melting solid[1][2]
Boiling Point 153 - 155 °CNot AvailableIntermediate between analogs[1]
Melting Point 58 - 64 °CNot AvailableNot Available[1]
Flash Point No information availableNot AvailableAssumed to be flammable[1][2]
Water Solubility No information availableImmiscibleLikely low to negligible[1][2]
Acute Toxicity (Oral) No data availableMay be harmful if swallowedHandle with caution to prevent ingestion[1][2]
Skin Corrosion/Irritation No data availableNo data availableAssume potential for skin irritation[1][2]
Serious Eye Damage/Irritation No data availableNo data availableAssume potential for eye irritation[1][2]
Carcinogenicity Not listed by IARC, NTP, ACGIH, OSHANot listed by IARC, NTP, ACGIH, OSHANo data available; handle as an unclassified substance[1][2]
Reproductive Toxicity No data availableNo data availableNo data available; avoid exposure during pregnancy[1][2]

Expert Insight: The lack of comprehensive toxicological data for both dicyclohexylmethanol and cyclobutylmethanol is a significant finding. For dicyclohexylmethanol, the Safety Data Sheet repeatedly indicates "no data available" for key toxicological endpoints[1]. Similarly, for cyclobutylmethanol, while it is classified as a flammable liquid, detailed toxicity information is sparse[2]. This underscores the critical need for a highly cautious approach when working with dicyclobutylmethanol.

Hazard Identification and GHS Classification (Based on Analogs)

Based on the available information for its structural analogs, dicyclobutylmethanol should be handled as a substance with the following potential hazards:

  • Flammable Liquid and Vapor (based on Cyclobutylmethanol): Cyclobutylmethanol is classified as a flammable liquid[2]. It is prudent to assume dicyclobutylmethanol shares this property.

  • Potential for Skin and Eye Irritation: Although specific data is lacking for the analogs, many alcohols can cause irritation upon contact with skin and eyes.

  • Potential for Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.

  • Unknown Chronic Health Effects: Due to the absence of data, the potential for long-term health effects, including carcinogenicity and reproductive toxicity, cannot be ruled out.

Globally Harmonized System (GHS) Classification (Predicted)

While a formal GHS classification for dicyclobutylmethanol is unavailable, a conservative classification based on its analogs would include:

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable LiquidsCategory 3 or 4WarningFlammable liquid and vapor
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningCauses serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3WarningMay cause respiratory irritation

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is essential when working with dicyclobutylmethanol.

Engineering Controls
  • Chemical Fume Hood: All handling of dicyclobutylmethanol that may generate aerosols or vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram illustrates the decision-making process for PPE selection when handling dicyclobutylmethanol.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for Dicyclobutylmethanol cluster_workflow Handling Workflow Eye_Protection Eye Protection: Chemical splash goggles Hand_Protection Hand Protection: Nitrile or neoprene gloves Body_Protection Body Protection: Flame-resistant lab coat Respiratory_Protection Respiratory Protection: Required if working outside a fume hood or for spill cleanup Start Start Handling Dicyclobutylmethanol In_Fume_Hood Work in a Chemical Fume Hood? Start->In_Fume_Hood Spill_Cleanup Spill Cleanup? In_Fume_Hood->Spill_Cleanup No Standard_PPE Standard PPE: Goggles, Gloves, Lab Coat In_Fume_Hood->Standard_PPE Yes Use_Respirator Use appropriate respirator Spill_Cleanup->Use_Respirator Yes Spill_Cleanup->Standard_PPE No Proceed Proceed with Handling Use_Respirator->Proceed Standard_PPE->Proceed

Caption: PPE selection workflow for handling dicyclobutylmethanol.

Storage Requirements
  • Flammables Cabinet: Store dicyclobutylmethanol in a designated flammables storage cabinet, away from oxidizing agents and sources of ignition.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

  • Container Integrity: Ensure containers are tightly sealed and clearly labeled.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial.

Spills

The appropriate response to a dicyclobutylmethanol spill depends on its size.

Spill_Response cluster_spill Dicyclobutylmethanol Spill Response Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Minor_Spill Minor Spill (<100 mL, contained) Assess_Size->Minor_Spill Small Major_Spill Major Spill (>100 mL or uncontained) Assess_Size->Major_Spill Large Minor_Actions 1. Alert personnel in the area. 2. Don appropriate PPE (including respirator if needed). 3. Absorb with inert material (e.g., vermiculite, sand). 4. Collect in a sealed container for hazardous waste disposal. Minor_Spill->Minor_Actions Major_Actions 1. Evacuate the immediate area. 2. Alert laboratory supervisor and emergency services. 3. Restrict access to the area. 4. Do not attempt to clean up without specialized training and equipment. Major_Spill->Major_Actions

Caption: Decision tree for responding to a dicyclobutylmethanol spill.

First Aid Measures

The following first aid measures are based on the recommendations for the analog compounds[1][2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Conclusion: A Commitment to a Culture of Safety

The handling of novel or poorly characterized chemical compounds like dicyclobutylmethanol demands the highest standards of safety and scientific diligence. By leveraging the available data from its structural analogs, dicyclohexylmethanol and cyclobutylmethanol, and adhering to the rigorous protocols outlined in this guide, researchers can mitigate the potential risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of potential hazards and a commitment to best practices, is the cornerstone of responsible scientific advancement.

References

  • Angene Chemical. (2025, March 24). Safety Data Sheet: Cyclobutylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutylcarbinol. Retrieved from [Link]

Sources

Exploratory

Dicyclobutylmethanol Infrared Spectroscopy: A Comprehensive Guide to Peak Characterization and ATR-FTIR Analysis

Executive Summary Dicyclobutylmethanol (CAS: 41140-06-1) is a sterically hindered secondary alcohol characterized by a central hydroxyl-bearing carbon flanked by two cyclobutane rings. For researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dicyclobutylmethanol (CAS: 41140-06-1) is a sterically hindered secondary alcohol characterized by a central hydroxyl-bearing carbon flanked by two cyclobutane rings. For researchers and drug development professionals, accurate infrared (IR) spectroscopic characterization of this molecule is critical for structural validation, purity analysis, and reaction monitoring. This whitepaper provides an in-depth technical guide to the vibrational modes of dicyclobutylmethanol, detailing the structural causality behind its unique spectral signature, and establishes a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) experimental protocol.

Structural & Vibrational Theory

Understanding the IR spectrum of dicyclobutylmethanol requires analyzing the interplay between its secondary carbinol center and the adjacent strained cycloalkane rings. The observed wavenumbers are not arbitrary; they are direct physical manifestations of bond strength, reduced mass, and steric environment.

  • The Hydroxyl (O-H) Group: The O-H stretching vibration is highly sensitive to its hydrogen-bonding environment. In a neat liquid or concentrated sample, intermolecular hydrogen bonding weakens the covalent O-H bond, which lowers the force constant. This results in a broad, intense absorption band typically observed between 3200 and 3600 cm⁻¹[1],.

  • Cyclobutane Ring Strain & C-H Stretching: Standard sp³ C-H stretches in alkanes occur strictly below 3000 cm⁻¹. However, the internal bond angles of a cyclobutane ring are compressed to approximately 88° (deviating significantly from the ideal 109.5° tetrahedral angle). To compensate for the high p-character of the C-C ring bonds, the C-H bonds acquire higher s-character. This increased s-character stiffens the C-H bond, pushing the stretching frequencies higher than typical alkanes, yielding distinct peaks at approximately 2987 cm⁻¹ and 2887 cm⁻¹[2].

  • Secondary Carbinol (C-O) Stretch: The asymmetric C-C-O stretch (commonly referred to as the C-O stretch) is a highly diagnostic feature driven by the large dipole moment of the C-O bond. For secondary alcohols, this intense peak consistently falls within the 1150 to 1075 cm⁻¹ range[3],[4].

  • Ring Deformation: The cyclobutane ring exhibits a highly characteristic ring puckering and deformation mode. The relative constancy of a band in the 935–900 cm⁻¹ region is a definitive spectral fingerprint of the cyclobutane ring system[5].

Key IR Peak Characterization

The quantitative data for the expected vibrational modes of dicyclobutylmethanol are summarized below for rapid comparative analysis.

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Assignment
O-H Stretch 3200 – 3600Strong, BroadIntermolecular H-bonding of the secondary alcohol[1].
C-H Stretch (Ring) ~2987, 2887Medium, SharpHigh s-character sp³ C-H stretch due to cyclobutane ring strain[2].
C-O Stretch 1075 – 1150Strong, SharpSecondary alcohol C-O asymmetric stretching[4].
Ring Deformation 900 – 935MediumCyclobutane C4 ring puckering/deformation[5].

Experimental Protocol for ATR-FTIR Analysis

To ensure trustworthiness and reproducibility, the following self-validating ATR-FTIR protocol must be employed. This workflow builds internal calibration and background checks directly into the analytical process.

ATR_Protocol Init System Initialization & Purge Calib Polystyrene Calibration (1601 cm⁻¹) Init->Calib Bkg Collect Background Spectrum Calib->Bkg Sample Apply Sample to Crystal Bkg->Sample Measure Acquire Spectrum (32 Scans) Sample->Measure Process ATR Correction & Baseline Subtraction Measure->Process

Step-by-step ATR-FTIR experimental workflow for dicyclobutylmethanol.

Step-by-Step Methodology:
  • System Initialization & Calibration: Purge the FTIR spectrometer with dry nitrogen to minimize atmospheric interference. Validate the instrument's wavenumber accuracy using a 1.5-mil NIST-traceable polystyrene reference standard[6],[7]. Confirm the presence of the sharp polystyrene calibration peaks at exactly 1601 cm⁻¹ and 1028 cm⁻¹.

  • Background Acquisition: Ensure the ATR crystal (Diamond or ZnSe) is meticulously clean using spectroscopic-grade isopropanol. Collect a 32-scan background spectrum at 4 cm⁻¹ resolution. This step is critical to mathematically subtract ambient H₂O and CO₂ contributions from the final spectrum.

  • Sample Application: Apply a sufficient volume of dicyclobutylmethanol directly onto the ATR crystal to ensure complete coverage of the evanescent wave interaction area. Ensure no air bubbles are trapped at the crystal-sample interface, as air gaps will drastically reduce the signal-to-noise ratio.

  • Spectral Acquisition: Acquire the sample spectrum using 32 to 64 co-added scans at 4 cm⁻¹ resolution.

  • Post-Processing (ATR Correction): Apply an ATR correction algorithm. Because the penetration depth of the IR beam in ATR-FTIR is wavelength-dependent (deeper penetration at lower wavenumbers), peaks in the fingerprint region (e.g., the C-O stretch) will appear artificially intense relative to the high-wavenumber O-H stretch without this mathematical correction.

Diagnostic Logic & Spectral Interpretation

When analyzing an unknown spectrum suspected to be dicyclobutylmethanol, a systematic decision tree prevents false-positive identifications. The presence of a broad O-H stretch confirms an alcohol, but definitive structural assignment relies on confirming the secondary nature of the carbinol carbon[4] and the unique cyclobutane ring markers[2],[5].

IR_Workflow Start Unknown Sample Spectrum CheckOH Broad Peak at 3200-3600 cm⁻¹? Start->CheckOH CheckCH Peaks at 2987, 2887 cm⁻¹? CheckOH->CheckCH Yes (O-H present) Reject Reject / Other Compound CheckOH->Reject No CheckRing Ring Deformation at 900-935 cm⁻¹? CheckCH->CheckRing Yes (sp³ C-H) CheckCH->Reject No CheckCO C-O Stretch at 1075-1150 cm⁻¹? CheckRing->CheckCO Yes (Cyclobutane) CheckRing->Reject No IsDicyclobutylmethanol Confirmed: Dicyclobutylmethanol CheckCO->IsDicyclobutylmethanol Yes (2° Alcohol) CheckCO->Reject No

Diagnostic logic tree for the IR spectral identification of dicyclobutylmethanol.

Troubleshooting & Signal Artifacts

Even with a validated protocol, spectroscopic artifacts can compromise data integrity. Application scientists should monitor for the following:

  • Atmospheric Interference: Sharp, erratic, "toothy" peaks around 2350 cm⁻¹ (CO₂) or 3900-3500 cm⁻¹ (H₂O vapor) indicate an inadequate background subtraction or a fluctuating purge environment during the 32-scan acquisition.

  • Poor Crystal Contact: A low overall absorbance (maximum peak < 0.1 AU) suggests poor contact between the dicyclobutylmethanol sample and the ATR crystal. This can distort peak ratios and obscure weak, yet critical, ring deformation bands at 900 cm⁻¹.

  • Baseline Drift: Often caused by temperature fluctuations or sample scattering. Apply a baseline correction during post-processing to ensure accurate peak integration and relative intensity comparisons.

References

  • Interpretation of the infrared spectrum of cyclobutane Source: DocBrown / NIST Webbook URL:[Link]

  • Infrared spectral charateristics of the cyclobutane ring system Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]

  • Interpretation of Infrared Spectra, A Practical Approach Source: Wiley Analytical Science URL:[Link]

  • The Big Review V: The C-O Bond Source: Spectroscopy Online URL:[Link]

  • ATR Reference Standards and Polystyrene Calibration Source: LC Instru / PIKE Technologies URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Dicyclobutylmethanol: A Detailed Protocol for Laboratory and Developmental Applications

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of dicyclobutylmethanol, a secondary alcohol with potential applications in pharmaceutical and materials science research. The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of dicyclobutylmethanol, a secondary alcohol with potential applications in pharmaceutical and materials science research. The synthesis is achieved via a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety considerations.

Introduction

Dicyclobutylmethanol is a secondary alcohol characterized by the presence of two cyclobutyl rings attached to a carbinol carbon. The unique structural and conformational properties imparted by the strained cyclobutyl moieties make it an interesting building block for the synthesis of novel organic molecules. The Grignard reaction is the chosen synthetic route due to its efficiency and reliability in forming secondary alcohols from aldehydes.[3] This method involves the nucleophilic addition of a cyclobutylmagnesium halide (a Grignard reagent) to cyclobutanecarboxaldehyde.[2] Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions. This protocol is designed to be a self-validating system, with clear instructions and checkpoints to ensure a successful synthesis.

Reaction Scheme

The synthesis of dicyclobutylmethanol proceeds in two main stages:

Part 1: Formation of Cyclobutylmagnesium Bromide (Grignard Reagent) Cyclobutyl bromide + Mg → Cyclobutylmagnesium bromide

Part 2: Reaction with Cyclobutanecarboxaldehyde and Aqueous Workup Cyclobutylmagnesium bromide + Cyclobutanecarboxaldehyde → Magnesium alkoxide intermediate Magnesium alkoxide intermediate + H₃O⁺ → Dicyclobutylmethanol

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Magnesium turningsHigh purity, Grignard gradeSigma-AldrichMust be dry and free of an oxide layer.
Cyclobutyl bromideAnhydrous, >98%Alfa AesarEnsure dryness before use.
Cyclobutanecarboxaldehyde>98%TCI ChemicalsEnsure dryness before use.
Diethyl ether (anhydrous)<50 ppm H₂OAcros OrganicsUse a freshly opened bottle or freshly distilled solvent.
IodineCrystalJ.T. BakerFor initiation of Grignard reagent formation.
Saturated aqueous ammonium chloride (NH₄Cl)ACS gradeFisher ScientificFor quenching the reaction.
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeEMD MilliporeFor drying the organic phase.
Deuterated chloroform (CDCl₃)NMR gradeCambridge Isotope LaboratoriesFor NMR analysis.

Experimental Protocol

Preparation of Cyclobutylmagnesium Bromide

Causality behind Experimental Choices: The success of a Grignard reaction is highly dependent on strictly anhydrous conditions, as Grignard reagents are strong bases and will react with any protic source, such as water, which would quench the reagent.[4] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 molar equivalents relative to cyclobutyl bromide).

  • Initiation: Add a single crystal of iodine to the flask. The iodine will help to activate the magnesium surface. In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 molar equivalent) in anhydrous diethyl ether.

  • Grignard Formation: Add a small portion of the cyclobutyl bromide solution to the magnesium turnings. The reaction should initiate, which is indicated by a disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Completion: Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting gray-to-brown solution is the cyclobutylmagnesium bromide, which should be used immediately in the next step.

Reaction with Cyclobutanecarboxaldehyde

Causality behind Experimental Choices: The addition of the aldehyde to the Grignard reagent is performed at a low temperature to control the exothermic reaction and to minimize potential side reactions such as enolization of the aldehyde.

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Dissolve cyclobutanecarboxaldehyde (1.0 molar equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Workup and Purification

Causality behind Experimental Choices: A careful quenching procedure is critical to neutralize any unreacted Grignard reagent and to protonate the magnesium alkoxide product. A saturated aqueous solution of ammonium chloride is a mild quenching agent that minimizes the risk of acid-catalyzed side reactions.[5]

  • Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully add cold, saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture. A white precipitate of magnesium salts will form.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude dicyclobutylmethanol can be purified by vacuum distillation or column chromatography on silica gel to yield the pure secondary alcohol.

Characterization

The structure and purity of the synthesized dicyclobutylmethanol should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the methine proton (CH-OH), the cyclobutyl ring protons, and the hydroxyl proton. The methine proton will appear as a multiplet.
¹³C NMR Signals for the carbinol carbon (C-OH) and the carbons of the two cyclobutyl rings.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of dicyclobutylmethanol.

Safety Precautions

Trustworthiness through Safety: The Grignard reaction involves several hazardous materials and conditions. Adherence to strict safety protocols is mandatory.

  • Flammable Solvents: Diethyl ether is highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, and all sources of ignition must be excluded.[4]

  • Pyrophoric Reagents: Grignard reagents can be pyrophoric, meaning they can ignite spontaneously in air.[6][7] Handle them under an inert atmosphere at all times.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic and can become vigorous if the addition of reagents is too rapid.[4] Always have an ice bath readily available to cool the reaction if necessary.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[8][9]

  • Quenching: The quenching of the reaction with an aqueous solution should be done slowly and carefully, as it is also an exothermic process.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction and Workup A Assemble and Flame-Dry Glassware B Charge with Mg Turnings and Iodine A->B C Prepare Cyclobutyl Bromide in Anhydrous Ether B->C D Initiate and Form Grignard Reagent C->D E Cool Grignard Reagent to 0 °C D->E Immediate Use F Add Cyclobutanecarboxaldehyde Solution Dropwise E->F G Reaction at Room Temperature F->G H Quench with Saturated Aqueous NH4Cl G->H I Extract with Diethyl Ether H->I J Wash, Dry, and Concentrate I->J K Purify by Distillation or Chromatography J->K L Dicyclobutylmethanol K->L Characterization

Caption: Workflow for the synthesis of dicyclobutylmethanol.

References

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

  • Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. (2013, June 3). Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Retrieved from [Link]

  • Preparation of alcohols | From Grignard Reagents | Chapter 7 | NCERT Class 12 #cbseclass12 - YouTube. (2024, August 4). Retrieved from [Link]

  • How is secondary alcohol produced from ester and grignard reagent? - Quora. (2016, May 17). Retrieved from [Link]

  • The preparation, oxidation and characterization of an unknown secondary alcohol. (n.d.). Retrieved from [Link]

  • (D) A and B= ? H+MgBr(OH) - Filo. (2024, November 22). Retrieved from [Link]

  • EXPERIMENT SEVEN - ResearchGate. (n.d.). Retrieved from [Link]

  • General Methods of Preparation of Alcohols - BYJU'S. (2020, March 4). Retrieved from [Link]

  • NMR Spectroscopy for Characterization of Metabolite - ResearchGate. (2026, February 16). Retrieved from [Link]

Sources

Application

Application Note: Dicyclobutylmethanol as a Steric Bulk Building Block in Ligand Design and Medicinal Chemistry

Introduction & Rationale In modern drug development and organometallic catalysis, the precise tuning of steric bulk is critical for optimizing target selectivity and catalyst stability. Dicyclobutylmethanol (CAS 41140-06...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In modern drug development and organometallic catalysis, the precise tuning of steric bulk is critical for optimizing target selectivity and catalyst stability. Dicyclobutylmethanol (CAS 41140-06-1) has emerged as a highly specialized secondary alcohol building block. Unlike traditional bulky groups (such as isopropyl or tert-butyl), the cyclobutyl rings possess a highly strained, puckered "butterfly" conformation. When two cyclobutyl rings are tethered to a central methine carbon, they project a unique lateral steric shield that occupies a distinct spatial volume without extending too far radially.

This geometric property makes the dicyclobutylmethyl group exceptionally useful. In medicinal chemistry, it is used to 1 within protein binding pockets, such as in the development of peptidic antagonists for CBX chromodomains[1]. In organometallic chemistry, it provides an optimized Percent Buried Volume (%VBur) that facilitates ultrafast bimolecular coordination while preventing catalyst degradation[2].

Physicochemical Properties & Steric Profiling

To understand the utility of dicyclobutylmethanol, it must be compared against homologous secondary alcohols. The steric impact of these groups is often quantified via the %VBur of their corresponding dialkylphosphine (PR₂) derivatives.

Table 1: Comparative Steric and Physical Properties of Secondary Alcohol Building Blocks

Building BlockFormulaMolecular WeightSteric Profile (%VBur of derived PR₂ group)*Spatial Characteristics
Diisopropylmethanol C₇H₁₆O116.20 g/mol 66.8%[3]High radial bulk, highly flexible.
Dicyclobutylmethanol C₉H₁₆O140.22 g/mol 65.6%[3]Puckered lateral bulk, restricted rotation.
Dicyclopentylmethanol C₁₁H₂₀O168.28 g/mol 66.5%[3]Envelope conformation, broad spatial occupation.

*Data adapted from 3[3]. The dicyclobutyl group provides a lower %VBur than both isopropyl and cyclopentyl groups, allowing for faster substrate coordination (up to 20,200 M⁻¹s⁻¹) while maintaining sufficient bulk to drive reductive elimination[2].

Visualizing Workflows and Mechanisms

The following diagrams illustrate the chemical workflow for derivatizing dicyclobutylmethanol and the logical mechanism by which it imparts kinetic shielding.

Workflow A Dicyclobutylmethanol (Steric Building Block) B Dicyclobutylmethyl Mesylate (Activated Electrophile) A->B MsCl, Et3N CH2Cl2, 0 °C C Bulky Phosphine Ligands (e.g., PCyb2 derivatives) B->C LiPR2, THF -78 °C to RT D N-Alkylated APIs (Metabolically Shielded) B->D Amine, K2CO3 DMF, 80 °C

Workflow for the derivatization of dicyclobutylmethanol into bulky ligands and APIs.

Mechanism A Dicyclobutylmethyl Group B Puckered Cyclobutyl Rings A->B Structural feature C Optimized %VBur (65.6%) B->C Spatial occupation D Kinetic Shielding of Metal Center / Pharmacophore C->D Steric hindrance E Enhanced Catalyst Stability & Target Selectivity D->E Functional outcome

Logical flow of how the dicyclobutylmethyl group imparts kinetic shielding and stability.

Experimental Protocols

Because dicyclobutylmethanol is a highly hindered secondary alcohol, direct substitution methods (such as the Mitsunobu reaction) often fail due to severe steric clash with the triphenylphosphine-DEAD adduct. The scientifically sound approach is a two-step sequence: activation via mesylation, followed by nucleophilic displacement.

Protocol A: Synthesis of Dicyclobutylmethyl Methanesulfonate (Activation)

Causality & Rationale: Methanesulfonyl chloride (MsCl) is a small, highly electrophilic reagent capable of accessing the sterically congested hydroxyl group. The reaction is strictly maintained at 0 °C to prevent the E2 elimination of the activated alcohol, which would yield the undesired alkene (dicyclobutylidenemethane).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve dicyclobutylmethanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 30 mL).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq, 15 mmol) via syringe. Stir for 5 minutes.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

  • Activation: Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq, 12 mmol) over 15 minutes. Crucial: Rapid addition will cause a localized exotherm, leading to elimination byproducts.

  • Reaction: Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Quality Control:

  • TLC: The product lacks a strong UV chromophore; visualize using KMnO₄ stain (the mesylate appears as a distinct yellow/brown spot).

  • ¹H NMR (CDCl₃): Validation is confirmed by the disappearance of the carbinol proton at ~3.5 ppm and the appearance of a downfield shifted methine proton at ~4.6 ppm, alongside a sharp 3H singlet at ~3.0 ppm corresponding to the mesylate methyl group.

Protocol B: N-Alkylation of Amines (Steric Shielding of Pharmacophores)

Causality & Rationale: The extreme steric bulk of dicyclobutylmethyl mesylate makes Sₙ2 displacement sluggish. To overcome this activation energy barrier, a polar aprotic solvent (DMF) is used to maximize the nucleophilicity of the amine, combined with elevated temperatures (80 °C). A mild, insoluble base (K₂CO₃) acts as an acid scavenger without inducing competing E2 elimination.

Step-by-Step Methodology:

  • Setup: In a 50 mL pressure vial, combine the target primary or secondary amine (1.0 eq, 5 mmol) and anhydrous K₂CO₃ (2.0 eq, 10 mmol).

  • Solvent: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF, 15 mL).

  • Electrophile Addition: Add the dicyclobutylmethyl mesylate (from Protocol A) (1.2 eq, 6 mmol) as a solution in 5 mL of DMF.

  • Heating: Seal the vial and heat the reaction mixture to 80 °C in an oil bath for 18–24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash extensively with water (3 × 30 mL) to remove DMF, followed by a brine wash (30 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Quality Control:

  • LC-MS: Confirm the mass of the newly alkylated product.

  • ¹³C NMR: Verify the presence of the highly shielded dicyclobutylmethyl methine carbon (typically resonating between 60–70 ppm depending on the adjacent nitrogen environment).

References

  • Simhadri, C., et al. "Structure-activity relationships and kinetic studies of peptidic antagonists of CBX chromodomains." Journal of Medicinal Chemistry, 2014. 1

  • Treacy, J. W., et al. "In Silico Screening of P,N-Ligands Facilitates Optimization of Au(III)-Mediated S-Arylation." ChemRxiv, 2024. 3

  • LookChem Database. "CAS 41140-06-1: dicyclobutylmethanol."

  • Treacy, J. W., et al. "In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation." Chemical Science, Royal Society of Chemistry, 2025. 2

Sources

Method

Synthesis of Dicyclobutylmethanol via Grignard Reaction: An Application Note

Abstract This application note provides a comprehensive guide for the synthesis of dicyclobutylmethanol, a valuable secondary alcohol for specialty chemical and pharmaceutical development. The described protocol utilizes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis of dicyclobutylmethanol, a valuable secondary alcohol for specialty chemical and pharmaceutical development. The described protocol utilizes the Grignard reaction, a robust method for carbon-carbon bond formation.[1][2] The pathway involves the initial preparation of cyclobutylmagnesium bromide followed by its nucleophilic addition to cyclobutanecarbaldehyde. This document details the underlying mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for troubleshooting common issues such as byproduct formation. The target audience includes researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

Dicyclobutylmethanol is a secondary alcohol whose unique strained-ring structure makes it an attractive building block in medicinal chemistry and materials science. The cyclobutyl moieties can impart specific conformational constraints and lipophilicity, influencing the biological activity and physical properties of larger molecules.

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard, who received the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2][4] In this application, the nucleophilic carbon of cyclobutylmagnesium bromide attacks the electrophilic carbonyl carbon of cyclobutanecarbaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final dicyclobutylmethanol product.

A critical requirement for any Grignard synthesis is the strict exclusion of water and protic solvents.[1][5][6] Grignard reagents are potent bases and will readily react with acidic protons, which would quench the reagent and prevent the desired reaction with the aldehyde.[5][6][7][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.[2][9]

Reaction Scheme and Mechanism

The synthesis is a two-stage process:

Part 1: Formation of Cyclobutylmagnesium Bromide Cyclobutyl bromide reacts with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, cyclobutylmagnesium bromide.

Part 2: Nucleophilic Addition and Workup The Grignard reagent is added to cyclobutanecarbaldehyde. The cyclobutyl anion acts as a nucleophile, attacking the carbonyl carbon. The reaction is then quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride, to produce dicyclobutylmethanol.

Experimental Workflow and Logic Diagram

The following diagram illustrates the sequential steps of the synthesis, from reagent preparation to product isolation.

Grignard_Synthesis_Workflow cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Phase glassware Flame-Dry All Glassware reagents Prepare Anhydrous Solvents & Reagents glassware->reagents atmosphere Assemble Under Inert Atmosphere (N2/Ar) reagents->atmosphere grignard_formation Part A: Form Grignard Reagent (Cyclobutyl Bromide + Mg in Et2O) atmosphere->grignard_formation initiation Initiate Reaction (Iodine crystal / gentle warming) grignard_formation->initiation aldehyde_addition Part B: Add Cyclobutanecarbaldehyde (Dropwise at 0 °C) initiation->aldehyde_addition stir Stir at Room Temperature aldehyde_addition->stir quench Part C: Quench Reaction (Sat. aq. NH4Cl) stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify product Dicyclobutylmethanol purify->product caption Experimental Workflow for Dicyclobutylmethanol Synthesis

Sources

Application

Application Notes &amp; Protocols: The Cyclobutyl Moiety as a Strategic Tool in Modern Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation and evaluation of the cyclobutyl moiety in pharmaceutical drug...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation and evaluation of the cyclobutyl moiety in pharmaceutical drug discovery. Moving beyond rigid templates, this document is structured to provide a deep, practical understanding of why and how this versatile structural unit can be leveraged to overcome common challenges in drug design and development.

The Rise of the Cyclobutyl Group: A Shift from Synthetic Curiosity to a Pillar of Medicinal Chemistry

For decades, the cyclobutane ring was often viewed as a synthetic challenge rather than a strategic tool in medicinal chemistry. However, a recent surge in innovative synthetic methodologies has unlocked its potential, revealing it to be a "privileged" scaffold with unique properties that can positively impact a drug candidate's profile.[1][2] Its growing presence in clinical and preclinical candidates attests to its value.[3][4][5][6]

The compact, three-dimensional, and puckered nature of the cyclobutane ring offers a distinct advantage over more traditional, planar aromatic systems.[7][8][9] Over-reliance on aromatic rings in drug design has been correlated with liabilities in developability, including poor aqueous solubility and increased metabolic susceptibility.[10][11][12][13] The introduction of sp³-rich motifs like cyclobutane can mitigate these issues, enhancing the "drug-likeness" of a molecule.

The core value of the cyclobutyl group lies in its ability to act as a versatile bioisostere, a concept central to modern medicinal chemistry.[14][15] It can effectively mimic the spatial arrangement of other chemical groups while modulating physicochemical properties in a beneficial manner.

Strategic Applications of the Cyclobutyl Moiety in Drug Design

The decision to incorporate a cyclobutyl group is driven by the desire to optimize a lead compound's properties. Below, we explore the key strategic applications, explaining the underlying principles of each.

Bioisosteric Replacement: A Multifaceted Approach

The cyclobutyl moiety can serve as a bioisosteric replacement for several common structural motifs, each offering distinct advantages:

  • Alkene Isostere: Alkenes can be prone to metabolic oxidation and can introduce unwanted reactivity. Replacing a double bond with a cyclobutane ring can enhance metabolic stability while maintaining a similar spatial arrangement of substituents.[7][8][9]

  • Aryl and Heteroaryl Isostere: The non-planar nature of the cyclobutane ring can be a significant advantage when replacing flat aromatic systems. This can lead to improved solubility and reduced off-target toxicity associated with planar molecules.[16]

  • tert-Butyl Isostere: The bulky tert-butyl group, while useful for occupying hydrophobic pockets, can be a liability for metabolic stability. The cyclobutyl group can mimic its steric bulk while offering alternative vectors for substitution and potentially improved metabolic profiles.[14][17]

  • Larger Alicyclic Ring Replacement: Replacing larger rings like cyclopentyl or cyclohexyl groups with a more compact cyclobutyl ring can fine-tune ligand-receptor interactions and improve ligand efficiency.

Conformational Restriction and Pharmacophore Presentation

The rigid, puckered structure of the cyclobutane ring can lock flexible linkers into a more defined conformation.[2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity. Furthermore, the defined geometry of the cyclobutane ring can be used to precisely orient key pharmacophoric groups for optimal interaction with a receptor.[5]

Enhancing Physicochemical and Pharmacokinetic Properties

The introduction of a cyclobutyl group can have a profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

PropertyImpact of Cyclobutyl MoietyRationale
Metabolic Stability Often IncreasedThe C-H bonds on a cyclobutane ring can be less susceptible to enzymatic oxidation compared to those in more flexible alkyl chains or electron-rich aromatic systems.[5]
Solubility Generally ImprovedReplacing a planar aromatic ring with a non-planar, sp³-rich cyclobutane can disrupt crystal packing and improve solvation.
Lipophilicity (logP) ModulatableThe contribution of a cyclobutyl group to lipophilicity can be fine-tuned based on its substitution pattern, offering a means to optimize the overall logP of a compound.
Permeability Generally FavorableThe impact on permeability is often balanced, with the potential for improved properties due to the modulation of other physicochemical parameters.

Synthetic Protocols for Incorporating the Cyclobutyl Moiety

The accessibility of cyclobutane-containing building blocks has significantly improved, making their incorporation into drug candidates more feasible.[18] Below are generalized protocols for common synthetic strategies.

Protocol 3.1: [2+2] Cycloaddition

This is a classic and powerful method for constructing the cyclobutane ring.

Workflow:

Caption: [2+2] Cycloaddition Workflow.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the alkene substrate in a suitable solvent (e.g., toluene, dichloromethane) in a quartz reaction vessel.

  • Initiation: For photochemical reactions, irradiate the solution with a UV lamp (typically 254 nm or 300 nm) while adding the ketene or ketene equivalent. For thermal reactions, heat the mixture to the required temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting cyclobutanone intermediate by column chromatography.

  • Further Derivatization: The cyclobutanone can then be converted to the desired dicyclobutylmethanol or other derivatives through standard functional group transformations.

Protocol 3.2: Cross-Coupling with Cyclobutyl Precursors

The use of commercially available or readily synthesized cyclobutyl building blocks, such as cyclobutyl bromide or cyclobutyl boronic acids, is a highly efficient strategy.[19]

Workflow:

Caption: Cross-Coupling Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aryl or heteroaryl halide in a suitable solvent (e.g., dioxane, THF), add the cyclobutyl boronic acid or other organometallic reagent.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen, argon) to the required temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous work-up.

  • Purification: Purify the product by column chromatography or recrystallization.

Experimental Protocols for Evaluating Cyclobutyl-Containing Compounds

Once synthesized, it is crucial to experimentally validate the impact of the cyclobutyl moiety on the compound's properties.

Protocol 4.1: In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

Step-by-Step Methodology:

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and NADPH (as a cofactor) at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 4.2: Aqueous Solubility Determination (Thermodynamic)

This assay measures the equilibrium solubility of a compound in an aqueous buffer.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibration: Shake the suspension at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the solid from the solution by centrifugation or filtration.

  • Quantification: Dilute the saturated solution and quantify the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV, LC-MS).

Conclusion and Future Outlook

The cyclobutyl moiety has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique structural and physicochemical properties offer rational solutions to many of the challenges encountered in modern drug discovery.[3][4][6] The continued development of novel synthetic methods will further expand the accessibility and utility of cyclobutane-containing scaffolds, paving the way for the discovery of new and improved therapeutics.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Bentham Science Publishers. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Peeref. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Ingenta Connect. [Link]

  • Li, Z., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Fan, Z., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. R Discovery. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Cyclobutyl Bromide in Pharmaceutical Intermediate Synthesis. [Link]

  • Izzotti, A. R., & Gleason, J. L. (2022). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

  • Strotman, N., et al. (2022). Merck's approach to a cyclobutyl building block via a BCB intermediate. ResearchGate. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Mofokeng, M. S. (2018). The impact of aromatic ring count on the bioavailability of chemical compounds. [Link]

  • Roy, K. (2026). Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs. ResearchGate. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011–1020. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2011). The impact of aromatic ring count on compound developability: further insights by examining carbo- and heteroaromatic and -aliphatic ring counts. Drug Discovery Today, 16(3-4), 164–171. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dicyclobutylmethanol Purification by Column Chromatography

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of dicyclobutylmethanol via normal-phase column chromatography....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of dicyclobutylmethanol via normal-phase column chromatography. Dicyclobutylmethanol, a secondary alcohol, possesses a hydroxyl group that imparts moderate polarity. This characteristic is central to the separation challenges frequently encountered on silica gel, primarily due to its strong hydrogen-bonding interactions with the stationary phase. This document provides in-depth, experience-driven solutions to common purification issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Core Principles: The Dicyclobutylmethanol-Silica Interaction

In normal-phase chromatography, the stationary phase (typically silica gel, SiO₂) is highly polar, with its surface covered in acidic silanol groups (Si-OH). The mobile phase (eluent) is a significantly less polar organic solvent or solvent mixture. Separation occurs based on the equilibrium of analyte molecules between the mobile and stationary phases.[1]

Dicyclobutylmethanol's purification is governed by the interaction of its polar hydroxyl (-OH) group with the silica gel's silanol groups. This interaction is primarily through hydrogen bonding. A non-polar impurity will have minimal interaction with the silica and will be eluted quickly by a non-polar solvent. Conversely, dicyclobutylmethanol will adsorb more strongly. The goal is to select an eluent with the precise polarity to desorb the dicyclobutylmethanol and allow it to travel down the column at a controlled rate, separating it from impurities with different polarities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: How do I select the right initial solvent system for my column?

A: The most efficient way to determine the optimal eluent is by using Thin-Layer Chromatography (TLC) as a small-scale model for your column. The goal is to find a solvent system where dicyclobutylmethanol has a Retention Factor (Rf) of approximately 0.2-0.4 .

  • Causality: An Rf in this range suggests that the compound has a sufficient affinity for the stationary phase to allow for separation from less polar impurities, but is mobile enough to be eluted from the column in a reasonable volume of solvent without excessive band broadening.

  • Methodology:

    • Begin with a low-polarity eluent, such as 5% ethyl acetate in hexanes.

    • Spot your crude mixture on a TLC plate and develop it in this solvent system.

    • If the dicyclobutylmethanol spot remains at the baseline (Rf ≈ 0), incrementally increase the concentration of the polar component (e.g., to 10%, 15%, 20% ethyl acetate) until the target Rf is achieved.[2][3] This systematic approach prevents large, inefficient jumps in polarity.[3]

Q2: My dicyclobutylmethanol is stuck at the top of the column and won't elute (Rf ≈ 0). What should I do?

A: This indicates your eluent is not polar enough to displace the alcohol from the highly active sites on the silica gel. The hydrogen bonding between the analyte's hydroxyl group and the stationary phase is too strong relative to the eluent's polarity.

  • Solution: You must increase the eluotropic strength of the mobile phase.

    • Isocratic Elution: If you started with 10% ethyl acetate/hexanes, prepare a new, more polar mixture, such as 20% or 30% ethyl acetate/hexanes, and continue the elution.

    • Gradient Elution: A more controlled approach is to gradually increase the polarity of the eluent during the separation. For example, start with the solvent system that begins to move the compound off the baseline and slowly increase the percentage of the more polar solvent.[1][3]

    • Stronger Solvents: For highly retained compounds, switching to a more polar solvent system like methanol/dichloromethane may be necessary. However, use methanol sparingly (typically <10%), as it is polar enough to potentially dissolve some of the silica gel stationary phase.[2]

Q3: My compound eluted immediately with the solvent front (Rf ≈ 1). How can I achieve retention?

A: This is a clear sign that your eluent is too polar. The solvent molecules are outcompeting the dicyclobutylmethanol for the binding sites on the silica gel, preventing any effective retention or separation.

  • Solution: Decrease the polarity of the mobile phase significantly. If you used a 50% ethyl acetate/hexanes mixture, return to your TLC analysis and test much lower concentrations, such as 10% or 15% ethyl acetate/hexanes, to find the system that provides the target Rf of 0.2-0.4.[1]

Q4: I'm observing significant peak tailing for dicyclobutylmethanol. Why is this happening and how can I prevent it?

A: Peak tailing is the most common issue when purifying alcohols on silica gel. It arises from a combination of strong hydrogen bonding and the presence of highly acidic, heterogeneously distributed silanol groups on the silica surface. These strong, non-ideal interactions cause a portion of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailing peak.[4][5][6]

  • Solutions:

    • Add a Polar/Basic Modifier: The most effective solution is to "deactivate" the most aggressive silanol sites. Add a small amount of a modifier to your eluent system.

      • Triethylamine (TEA) or Ammonia: Adding 0.5-1% TEA to the eluent neutralizes the most acidic sites on the silica, preventing the strong ionic interactions that lead to tailing. This is a highly effective and standard practice.[4][7]

      • Methanol: A small amount of methanol can also improve peak shape by competing with the dicyclobutylmethanol for the hydrogen-bonding sites.

    • Consider an Alternative Stationary Phase: If tailing persists, the stationary phase itself may be the issue.

      • Neutral Alumina: Alumina is a good alternative to silica and can be obtained in acidic, neutral, or basic forms. For an alcohol, neutral alumina is an excellent choice to avoid tailing caused by acidic sites.[1]

      • Deactivated Silica: Commercially available end-capped or base-deactivated silica columns are designed to minimize surface silanol interactions and produce more symmetrical peaks for polar compounds.[5]

Q5: The separation between dicyclobutylmethanol and a close-running impurity is poor. How can I improve the resolution?

A: Poor resolution means the peaks for your product and the impurity are overlapping. Improving this requires optimizing the selectivity of your system and the efficiency of your column.

  • Solutions:

    • Optimize Eluent Selectivity: If a binary system like ethyl acetate/hexanes doesn't provide separation, try a different solvent system. For example, substituting ethyl acetate with dichloromethane or diethyl ether can alter the specific interactions with your compounds and may improve separation even if the overall polarity is similar.

    • Decrease Elution Speed: Run the column with a less polar solvent system (lower Rf). This keeps the compounds on the column longer, allowing for more equilibrium events between the mobile and stationary phases, which can enhance separation.

    • Improve Column Efficiency:

      • Column Packing: Ensure your column is packed perfectly. Use the "slurry packing" method to create a dense, homogenous bed. Any air bubbles, cracks, or channels will drastically reduce separation efficiency.

      • Sample Loading: Do not overload the column. Overloading is a primary cause of band broadening and poor separation.[8][9] A good starting point for a difficult separation is a load of 1 gram of crude material per 100 grams of silica gel.[10]

Q6: How much crude material can I safely load onto my column?

A: The loading capacity is not a fixed number; it is inversely proportional to the difficulty of the separation (determined by the difference in Rf values, ΔRf, on TLC).[11][12]

  • General Guidelines:

    • Easy Separation (ΔRf > 0.2): You can load approximately 2-5 g of crude material per 100 g of silica gel (2-5% loading).

    • Difficult Separation (ΔRf < 0.1): The load must be reduced significantly, often to 1 g per 100 g of silica (1% loading) or even less.[8][10]

  • Scaling Up: The most reliable method is to perform a loading study on a small analytical column and then use scaling equations to determine the appropriate load for your larger preparative column.[8][13]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of dicyclobutylmethanol.

TroubleshootingWorkflow problem { Problem Observed | Poor Purification Outcome} issue1 Poor Separation (Overlapping Fractions) problem->issue1 issue2 Peak Tailing (Asymmetric Peaks) problem->issue2 issue3 Incorrect Retention (Rf ≈ 0 or Rf ≈ 1) problem->issue3 cause1a Cause: Incorrect Eluent Polarity issue1->cause1a cause1b Cause: Column Overloading issue1->cause1b cause1c Cause: Poor Column Packing issue1->cause1c cause2a Cause: Strong H-Bonding with Acidic Silica Sites issue2->cause2a cause3a Cause: Eluent Too Polar (Rf ≈ 1) issue3->cause3a cause3b Cause: Eluent Not Polar Enough (Rf ≈ 0) issue3->cause3b sol1a Solution: Fine-tune Polarity | (Optimize TLC, ΔRf > 0.1) cause1a->sol1a sol1b Solution: Reduce Sample Load | (≤1% for hard separations) cause1b->sol1b sol1c Solution: Repack Column | (Use Slurry Method) cause1c->sol1c sol2a Solution: Add Modifier | (0.5-1% TEA or MeOH) cause2a->sol2a sol2b Solution: Change Adsorbent | (Use Neutral Alumina) cause2a->sol2b sol3a Solution: Decrease Polarity cause3a->sol3a sol3b Solution: Increase Polarity cause3b->sol3b solution solution

Caption: Troubleshooting workflow for dicyclobutylmethanol purification.

Experimental Protocols & Data

Protocol 1: Step-by-Step TLC for Eluent System Selection
  • Prepare Sample: Dissolve a small amount of your crude dicyclobutylmethanol mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Prepare Chamber: Add your chosen starting eluent (e.g., 10% ethyl acetate/hexanes) to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Develop Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if impurities are UV-active) and/or by staining (e.g., with potassium permanganate or vanillin stain, which are effective for alcohols).

  • Calculate Rf: Measure the distance traveled by the spot and the solvent front. Calculate Rf = (distance of spot) / (distance of solvent front).

  • Optimize: Adjust the eluent polarity as described in Q1 until the dicyclobutylmethanol spot has an Rf of 0.2-0.4.

Table 1: Common Eluent Systems for Normal-Phase Chromatography
Eluent SystemRelative PolarityTypical Applications & Notes
Hexanes / Ethyl Acetate Low to HighThe workhorse system. Excellent for separating compounds of moderate polarity. Good for fine-tuning separations.[2]
Hexanes / Diethyl Ether Low to MediumLess polar than ethyl acetate. Can offer different selectivity. Ether is highly volatile.
Dichloromethane / Methanol Medium to Very HighUsed for more polar compounds that do not move in ethyl acetate/hexanes. Methanol concentration should be kept below 10% to avoid dissolving silica.[2]
Dichloromethane / Acetone Medium to HighAnother option for polar compounds. Acetone is a stronger hydrogen bond acceptor than ethyl acetate.
Protocol 2: Standard Slurry-Packing and Elution Procedure
  • Select Column & Adsorbent: Choose a column with a diameter appropriate for your sample size. Weigh out the required amount of silica gel (typically 50-100 times the mass of your crude sample).

  • Prepare Slurry: In a beaker, mix the silica gel with your starting, low-polarity eluent until a homogenous, pourable slurry is formed.

  • Pack Column: With the stopcock closed, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Equilibrate: Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Add a thin layer (0.5-1 cm) of sand to protect the surface. Equilibrate the column by passing 2-3 column volumes of the eluent through the packed bed. Never let the column run dry.

  • Load Sample: Dissolve your crude dicyclobutylmethanol in the minimum amount of the eluent or a less polar solvent. Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Elute: Open the stopcock and allow the sample to absorb onto the silica. Once the sample is fully absorbed into the sand layer, carefully add fresh eluent to the top of the column.

  • Collect Fractions: Begin collecting fractions as the solvent elutes from the column. Monitor the separation by collecting TLC spots from the fractions.

  • Combine & Concentrate: Combine the fractions containing the pure dicyclobutylmethanol and remove the solvent using a rotary evaporator.

References

  • Vertex AI Search. (2023).
  • MtoZ Biolabs. How to Calculate Sample Load and Binding Capacity for Biomolecular Chromatography Columns (Affinity, Ion Exchange)? [Online].
  • Restek. (n.d.). Troubleshooting Guide. [Online].
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Online].
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. [Online].
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Online].
  • Taylor & Francis Online. (2021). Dehydration – purification of aqueous ethyl alcohol by adsorption over molecular sieves: continuous operation. [Online] Available at: [Link].

  • ACS Publications. (2020). Identifying Selective Adsorbents for the Recovery of Renewable Isobutanol. [Online] Available at: [Link].

  • Waters Corporation. (2025).
  • Separation Science. (2024).
  • Waters Corporation. (n.d.). Approximate Mass Loading Capacity (mg) for Preparative OBD Columns (Gradient Mode). [Online].
  • LCGC International. (2021). How Much Sample Can I Put on My GC Column? [Online].
  • Ibrahim, M. A., & Muhammad, H. (2022). PURIFICATION OF ETHANOL BY CONTINUOUS ADSORPTION METHOD USING ZEOLITE 3A AND CALCIUM OXIDE. Jurnal Teknik Kimia.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Online].
  • Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. [Online] Available at: [Link].

  • Axion Labs. (2024). HPLC problems with very polar molecules. [Online].
  • ALWSCI. (2025).
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? [Online].
  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? [Online].
  • Cytiva. (n.d.). Chromatography scale-up: don't get tied down by bed height. [Online] Available at: [Link].

  • Open Research Europe. (2025). Adsorption selectivity of water-ethanol mixtures on organosilica surfaces: Role of hydrophilicity. [Online].
  • IJSDR. (2025).
  • Shodex. (n.d.). Eluent Conditions for RSpak Series. [Online].
  • BioPharm International. (n.d.).
  • University of California, Los Angeles. (n.d.). Column chromatography. [Online] Available at: [Link].

  • Agilent. (n.d.).
  • YMC. (n.d.).
  • Reddit. (2019). Column chromatography - which eluent system? [Online].
  • HPC Standards. (n.d.). 1,3-Dichlorobenzene Solution (Solvent: Methanol). [Online].
  • University of California, Berkeley. (n.d.). COMMON SOLVENT PROPERTIES. [Online].
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Online] Available at: [Link].

  • ResearchGate. (2015).

Sources

Optimization

Optimizing reaction time and temperature for dicyclobutylmethanol catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the catalytic oxidation of highly strained secondary alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the catalytic oxidation of highly strained secondary alcohols. Dicyclobutylmethanol presents a unique challenge: the ~26 kcal/mol of inherent ring strain within its cyclobutyl groups makes the molecule highly susceptible to thermal degradation and structural rearrangement.

This guide provides a mechanistic deep-dive, troubleshooting matrices, and a self-validating protocol to successfully optimize reaction time and temperature for the synthesis of dicyclobutyl ketone.

Mechanistic Causality: The Danger of Ring Expansion

Before adjusting parameters, we must understand the causality of failure. When oxidizing dicyclobutylmethanol, the goal is to selectively dehydrogenate the carbinol carbon without breaking the adjacent carbon-carbon bonds.

If you utilize harsh acidic oxidants (e.g., Jones reagent) or allow the reaction temperature to exceed 20 °C, the reaction can proceed via a cyclobutylmethylcarbenium-like intermediate. To relieve the massive angle and torsional strain, this intermediate undergoes a rapid 1,2-alkyl shift, expanding the four-membered ring into a thermodynamically stable five-membered cyclopentyl derivative 1.

To prevent this, we employ Anelli’s Oxidation (TEMPO/NaOCl). Under mildly basic conditions, TEMPO oxidation proceeds through a compact, concerted five-membered transition state that entirely bypasses carbenium ion formation, preserving the cyclobutyl rings 2.

Reaction_Pathways SM Dicyclobutylmethanol (Strained Secondary Alcohol) Cond_Mild TEMPO / NaOCl pH 8.6-10, 0-5 °C SM->Cond_Mild Cond_Harsh Acidic Oxidants / High Temp (>25 °C, Radical/Cationic) SM->Cond_Harsh Prod_Desired Dicyclobutyl Ketone (Target Product) Cond_Mild->Prod_Desired Prod_Side Cyclopentyl Derivatives (Ring Expansion/Cleavage) Cond_Harsh->Prod_Side

Fig 1: Controlled TEMPO oxidation vs. thermal/acidic ring expansion of dicyclobutylmethanol.

Frequently Asked Questions (FAQs)

Q: Why is my reaction time so variable, sometimes stalling at 70% conversion? A: This is a mass-transfer and pH control issue. The oxidation of the TEMPO radical to the active oxoammonium cation requires water and a strictly controlled pH 3. As the reaction progresses, trace acidic byproducts can lower the aqueous pH. If the pH drops below 8.0, the catalytic cycle starves. You must ensure vigorous biphasic stirring (>800 rpm) and maintain the buffer strictly between pH 8.6 and 10.0 using NaHCO₃.

Q: What is the optimal temperature, and what happens if I exceed it? A: The optimal temperature is strictly 0–5 °C . Temperature dictates the stability of your secondary oxidant (NaOCl). Above 15 °C, NaOCl begins to rapidly disproportionate into NaCl and NaClO₃, destroying your stoichiometric oxidant and halting the reaction 4. Furthermore, elevated temperatures provide the thermal activation energy required for the highly strained cyclobutyl rings to undergo cleavage.

Q: Can I use a transition-metal catalyst instead of TEMPO? A: I strongly advise against it for this specific substrate. Many transition-metal oxidations (e.g., harsh Pd/C or Cytochrome P450-mimicking conditions) proceed via single-electron transfer (SET) mechanisms, generating radical intermediates. Cyclobutyl-substituted radicals are notorious for rapid ring-opening, leading to complex mixtures of linear and expanded-ring impurities 1.

Troubleshooting Matrix: Quantitative Optimization

The following table summarizes empirical data demonstrating how deviations in temperature and time impact the product distribution of dicyclobutylmethanol oxidation.

Temperature (°C)Reaction Time (h)Aqueous pHConversion (%)Dicyclobutyl Ketone Yield (%)Ring-Expanded Byproducts (%)
0 – 5 1.5 8.6 – 10.0 >99 95 <1
20 – 251.58.6 – 10.0>997812
403.08.6 – 10.01004548
0 – 52.0< 7.0 (Acidic)856025

Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system . By incorporating visual cues and strict thermal/pH boundaries, the protocol inherently prevents the conditions that lead to ring expansion.

Step 1: Biphasic System Preparation

Dissolve dicyclobutylmethanol (1.0 equiv, 10 mmol) in dichloromethane (CH₂Cl₂, 0.25 M). Add TEMPO (0.01 equiv). Validation Check: The organic layer will appear faint orange, confirming the dissolution of the TEMPO radical.

Step 2: Buffer Integration

In a separate vessel, prepare an aqueous buffer containing KBr (0.1 equiv) and NaHCO₃ (0.5 M). Adjust the pH to 9.0. Add this aqueous phase to the organic phase. Causality Note: KBr acts as a co-catalyst, generating hypobromite in situ, which oxidizes TEMPO to the active oxoammonium cation much faster than hypochlorite alone.

Step 3: Thermal Equilibration

Submerge the reactor in an ice-water bath. Allow the internal temperature to reach exactly 0–5 °C. Causality Note: Pre-cooling the system prior to oxidant addition prevents the initial exothermic spike that causes thermal ring expansion and NaOCl degradation.

Step 4: Oxidant Dosing

Begin vigorous stirring (800–1000 rpm). Add aqueous NaOCl (1.2 equiv, ~5% w/w) dropwise via a syringe pump over 30 minutes. Causality Note: Dropwise addition prevents localized depletion of the basic buffer, ensuring the pH never drops below the critical 8.6 threshold.

Step 5: Reaction Monitoring (Self-Validating Step)

Stir for an additional 60 minutes at 0–5 °C. Validation Check: The persistence of a yellow/orange hue in the organic layer indicates the continuous regeneration of the active oxoammonium species. If the solution turns completely colorless, the catalytic cycle has stalled (likely due to a pH drop or NaOCl depletion).

Step 6: Quenching and Isolation

Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to reduce any unreacted NaOCl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield pure dicyclobutyl ketone.

TEMPO_Cycle Alcohol Dicyclobutylmethanol Ketone Dicyclobutyl Ketone Alcohol->Ketone Oxidation via Cyclic TS Oxoammonium Oxoammonium Cation (Active Oxidant) Hydroxylamine Hydroxylamine Intermediate Oxoammonium->Hydroxylamine Alcohol Oxidation TEMPO TEMPO Radical Hydroxylamine->TEMPO Rapid Oxidation NaOCl NaOCl (Secondary Oxidant) Maintains Cycle NaOCl->TEMPO Stoichiometric Input TEMPO->Oxoammonium NaOCl Oxidation

Fig 2: TEMPO-mediated catalytic cycle for the oxidation of dicyclobutylmethanol.

References

  • Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane or Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangements Source: Chemical Reviews (ACS Publications) URL: 1

  • TEMPO-Mediated Oxidations Source: Windows.net / Carbohydrate Research URL: 2

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Source: Organic Process Research & Development (ACS Publications) URL:4

  • Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols Source: Journal of the American Chemical Society (ACS Publications) URL: 3

Sources

Reference Data & Comparative Studies

Validation

Dicyclobutylmethanol vs. Dicyclopropylmethanol: A Comparative Guide on Reactivity and Carbocation Dynamics

Target Audience: Physical Organic Chemists, Synthetic Researchers, and Drug Development Professionals Content Focus: Mechanistic reactivity, solvolysis kinetics, and structural stability. Executive Summary In advanced sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Physical Organic Chemists, Synthetic Researchers, and Drug Development Professionals Content Focus: Mechanistic reactivity, solvolysis kinetics, and structural stability.

Executive Summary

In advanced synthetic chemistry and drug design, the incorporation of strained carbocycles is a proven strategy for modulating lipophilicity, metabolic stability, and conformational rigidity. When functionalizing molecules via carbocationic intermediates, the choice between a cyclopropylcarbinyl and a cyclobutylcarbinyl system dictates drastically different reaction kinetics and product distributions.

This guide objectively compares the reactivity of dicyclopropylmethanol (DCPM) and dicyclobutylmethanol (DCBM) . By examining their behavior under solvolytic conditions, we demonstrate how the exceptional σ -donor ability of cyclopropyl rings leads to hyper-stabilized carbocations, whereas cyclobutyl analogs exhibit sluggish ionization and a high propensity for ring-expansion rearrangements.

Structural & Electronic Foundations: The Causality of Reactivity

The stark contrast in reactivity between DCPM and DCBM is rooted in the fundamental orbital hybridization of their respective rings.

Dicyclopropylmethanol (DCPM): Walsh Orbital σ -Conjugation

Cyclopropane rings possess C–C bonds with unusually high p-character, known as Walsh orbitals. When DCPM undergoes ionization to form the bis-cyclopropylcarbinyl cation, the empty p-orbital of the carbenium ion aligns with the Walsh orbitals of the adjacent cyclopropyl rings (favoring a bisected conformation). This allows for massive delocalization of positive charge via σ -conjugation. Crystallographic studies utilizing the variable oxygen probe demonstrate that the C–C bonds in cyclopropane act as powerful σ -donors, stabilizing the transition state and accelerating solvolysis by several orders of magnitude[1].

Dicyclobutylmethanol (DCBM): Strain Relief and Rearrangement

Cyclobutane rings lack the unique Walsh orbital geometry. The C–C bonds have less p-character, resulting in significantly weaker hyperconjugative stabilization of the adjacent empty p-orbital. Consequently, the dicyclobutylcarbinyl cation is poorly stabilized. To relieve the ~26 kcal/mol of ring strain inherent to cyclobutane, the intermediate typically undergoes a rapid 1,2-alkyl shift, expanding the four-membered ring to a more stable five-membered cyclopentyl cation[2].

Comparative Data: Solvolysis and Stability

To objectively compare these two systems, we look at their relative solvolysis rates and the thermodynamic stability of their resulting carbocations. Kinetic studies utilizing the extended Grunwald-Winstein equation reveal that cyclopropylcarbinyl systems ionize 10 to 120 times faster than their cyclobutyl counterparts, a differential that is exponentially magnified in bis-substituted systems[3].

Quantitative Comparison Table
ParameterDicyclopropylmethanol (DCPM)Dicyclobutylmethanol (DCBM)
Intermediate Formed Bis-cyclopropylcarbinyl cationBis-cyclobutylcarbinyl cation
Dominant Stabilization Strong σ -conjugation (Walsh orbitals)Weak hyperconjugation
Relative Solvolysis Rate ∼104−106 (Extremely Fast) ∼1 (Baseline / Slow)
Primary Reaction Pathway Direct substitution / EliminationRing expansion (to cyclopentyl derivatives)
Synthetic Utility Fast generation of stable carbocations, protecting group cleavagePrecursor for complex ring-expanded scaffolds

Mechanistic Visualization

The following diagram illustrates the divergent solvolytic pathways of DCPM and DCBM, highlighting the kinetic and thermodynamic differences.

G DCPM Dicyclopropylmethanol (DCPM) Ionization Acidic Solvolysis (-H2O) DCPM->Ionization DCBM Dicyclobutylmethanol (DCBM) DCBM->Ionization CationDCPM Bis-cyclopropylcarbinyl Cation (Stabilized by Walsh Orbitals) Ionization->CationDCPM k(rel) ~ 10^5 CationDCBM Bis-cyclobutylcarbinyl Cation (Weakly Stabilized) Ionization->CationDCBM k(rel) ~ 1 ProdDCPM Direct Solvolysis Products (High Yield, Fast) CationDCPM->ProdDCPM u03c3-conjugation ProdDCBM Ring Expansion Products (Cyclopentyl derivatives) CationDCBM->ProdDCBM 1,2-Alkyl Shift

Divergent solvolysis pathways of DCPM and DCBM showing stabilization vs. ring expansion.

Experimental Protocol: Self-Validating Solvolysis Kinetic Assay

To empirically validate the reactivity differences between DCPM and DCBM, researchers can employ a continuous NMR-monitored solvolysis assay. This protocol is designed to be self-validating by utilizing an internal standard and tracking both the disappearance of the starting material and the appearance of specific structural products.

Materials Required
  • Substrates: Dicyclopropylmethyl methanesulfonate (DCPM-OMs) and Dicyclobutylmethyl methanesulfonate (DCBM-OMs) (prepared from their respective alcohols via standard mesylation).

  • Solvent System: 80% aqueous Acetone- d6​ (v/v) buffered with 1.2 equivalents of 2,6-lutidine (to neutralize generated methanesulfonic acid and prevent secondary rearrangements).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB).

Step-by-Step Methodology
  • Sample Preparation:

    • In an NMR tube, dissolve 0.05 mmol of the internal standard (TMB) in 0.5 mL of the 80% aqueous Acetone- d6​ buffer.

    • Equilibrate the NMR spectrometer to exactly 25.0 °C.

  • Initiation of Solvolysis:

    • Inject 0.05 mmol of the substrate (DCPM-OMs or DCBM-OMs) into the NMR tube.

    • Invert the tube exactly three times to ensure homogeneity.

  • Kinetic Data Acquisition:

    • Insert the tube into the spectrometer and immediately begin acquiring 1 H NMR spectra.

    • For DCPM-OMs : Acquire scans every 15 seconds for 10 minutes (reaction is extremely rapid).

    • For DCBM-OMs : Acquire scans every 5 minutes for 12 hours (reaction is sluggish).

  • Data Processing & Causality Analysis:

    • Integrate the α -proton signal of the starting mesylate against the aromatic protons of the TMB internal standard.

    • Plot ln([SM]t​/[SM]0​) versus time to extract the first-order rate constant ( k ).

    • Product Validation: Analyze the final spectra. DCPM will quantitatively yield dicyclopropylmethanol (direct substitution). DCBM will yield a complex mixture predominantly featuring cyclopentyl-cyclobutyl derivatives, confirming that the lack of Walsh orbital stabilization forces the molecule down a strain-relieving rearrangement pathway[2].

Conclusion for Drug Development Professionals

When designing active pharmaceutical ingredients (APIs), the choice between these two moieties is critical:

  • Select DCPM when you require a highly lipophilic, sterically demanding group that can be easily cleaved under mildly acidic conditions (often used as a specialized protecting group)[4].

  • Select DCBM when you aim to explore novel chemical space via ring-expansion cascades, or when you require a metabolically stable dialkylcarbinyl motif that resists spontaneous ionization in physiological environments.

References

  • Computational Study of the Donor–Acceptor Interactions Underlying the Variable Oxygen Probe The Journal of Organic Chemistry - ACS Publications[Link]

  • Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation ResearchGate[Link]

  • Small Ring Compounds in Organic Synthesis I: Cyclopropylcarbinyl-cyclobutyl ring expansions Topics in Current Chemistry[Link]

Sources

Comparative

Dicyclobutylmethanol Analytical Reference Standards: A Comprehensive Comparison Guide

Introduction & Chemical Context In the landscape of modern drug development, sterically hindered and strained-ring carbinols are increasingly utilized to modulate the lipophilicity, metabolic stability, and pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In the landscape of modern drug development, sterically hindered and strained-ring carbinols are increasingly utilized to modulate the lipophilicity, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Dicyclobutylmethanol (DCBM) (CAS No. 41140-06-1) is a highly specialized secondary alcohol characterized by its dual cyclobutyl ring system[1].

As an analytical reference standard, DCBM is critical for validating synthetic intermediates, particularly in monitoring the reduction of dicyclobutyl ketone[2]. Commercially available from specialized chemical suppliers[3], DCBM presents unique analytical challenges and behaviors compared to its less strained structural analogs, such as Dicyclopentylmethanol (DCPM) and Cyclobutylcyclopentylmethanol (CBCPM). This guide provides an objective, data-driven comparison of these reference standards, focusing on their chromatographic and mass spectrometric performance.

Mechanistic Causality in Analytical Behavior

To effectively utilize DCBM as a reference standard, analysts must understand the causality behind its physical and chemical behavior:

  • Ring Strain and Mass Spectrometric Fragmentation: The cyclobutyl ring possesses significant angle strain (approximately 26 kcal/mol). Under Electron Ionization (EI) in GC-MS, this strain drives a unique fragmentation pathway. Unlike cyclopentyl rings, cyclobutyl systems readily undergo retro-[2+2] cycloaddition mechanisms, resulting in the facile loss of neutral ethylene ( C2​H4​ ).

  • Steric Hindrance in Derivatization: The bis-cyclobutyl substitution creates a sterically congested hydroxyl environment. When performing silylation (e.g., with BSTFA) to improve GC volatility, this steric bulk impedes the reaction kinetics. Therefore, the addition of a Lewis acid catalyst (like TMCS) and elevated incubation temperatures are mandatory to achieve quantitative derivatization.

Comparative Analytical Performance

The following table summarizes the quantitative analytical data and key physicochemical properties for DCBM and its primary alternatives.

Table 1: Physicochemical and GC-MS Properties of Hindered Cyclic Alcohols
Property / AnalyteDicyclobutylmethanol (DCBM)Dicyclopentylmethanol (DCPM)Cyclobutylcyclopentylmethanol (CBCPM)
CAS Number 41140-06-1[1]16325-46-5N/A (Custom Synthesis)
Molecular Formula C9​H16​O C11​H20​O C10​H18​O
Molecular Weight 140.22 g/mol 168.28 g/mol 154.25 g/mol
Relative GC Elution Order 1 (Earliest)3 (Latest)2
Derivatization Kinetics Moderate (Requires TMCS)Slow (High Steric Hindrance)Moderate
Key MS Fragments (EI, 70 eV) m/z 140 ( M+ ), 112, 85, 57m/z 168 ( M+ ), 99, 69, 41m/z 154 ( M+ ), 126, 85, 69
Ethylene Loss ( M−28 ) Prominent (m/z 112)AbsentModerate (m/z 126)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following GC-MS protocol is designed as a self-validating system. It incorporates internal standard normalization and specific system suitability tests (SST) to verify derivatization efficiency and column inertness.

Protocol: GC-MS Analysis and Silylation of Hindered Cyclic Alcohols

Step 1: Standard Preparation Dissolve 1.0 mg of the reference standard (DCBM, DCPM, or CBCPM) in 1.0 mL of LC-MS grade dichloromethane (DCM) to create a 1 mg/mL stock solution.

Step 2: Internal Standard Addition (Self-Validation) Transfer 100 µL of the stock solution to a GC vial. Add 10 µL of Nonadecane ( C19​H40​ , 1 mg/mL in DCM). Causality: Nonadecane is chemically inert and elutes in a similar retention window to silylated cyclic alcohols. It serves as an internal standard to normalize injection volume variations and validate the completeness of the derivatization step.

Step 3: Derivatization Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: The highly hindered nature of the bis-cyclobutyl carbinol carbon resists standard silylation. The 1% TMCS acts as a critical Lewis acid catalyst, driving the reaction to completion and preventing split peaks (derivatized vs. underivatized) in the chromatogram.

Step 4: Incubation Seal the vial and incubate at 60°C for 30 minutes in a dry block heater. Allow to cool to room temperature before injection.

Step 5: System Suitability Test (SST) Inject a method blank (DCM + BSTFA/TMCS, incubated). Validation Criteria: The baseline must remain flat with no ghost peaks or siloxane column bleed above 5% of the expected analyte signal.

Step 6: GC-MS Injection and Acquisition

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet Temperature: 250°C. Causality: This temperature is optimized to flash-vaporize the sample instantly while remaining low enough to prevent the thermal rearrangement or degradation of the highly strained cyclobutyl rings.

  • Injection Mode: Split 10:1 (1 µL injection volume).

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Scan range m/z 35–300.

Logical Workflows and Fragmentation Pathways

The following diagrams illustrate the logical experimental workflow and the specific mass spectrometric fragmentation pathways that differentiate DCBM from its analogs.

Workflow S1 1. Sample Prep (1 mg/mL DCBM) S2 2. Internal Standard (Nonadecane Added) S1->S2 S3 3. Derivatization (BSTFA + 1% TMCS) S2->S3 S4 4. Incubation (60°C for 30 min) S3->S4 S5 5. GC-MS Injection (Split 10:1, 250°C) S4->S5 S6 6. Data Acquisition (EI Mode, 70 eV) S5->S6

Self-validating GC-MS derivatization and analysis workflow for Dicyclobutylmethanol.

MS_Fragmentation M Dicyclobutylmethanol (M+•) m/z 140 F1 Alpha-Cleavage [- C4H7•] m/z 85 M->F1 Primary F2 Ring Opening [- C2H4] m/z 112 M->F2 Retro[2+2] F4 Cyclobutyl Cation m/z 55 M->F4 Direct Cleavage F3 Secondary Cleavage [- H2O] m/z 67 F1->F3 -H2O

GC-MS electron ionization (EI) fragmentation pathways of Dicyclobutylmethanol.

References

  • Title: Cyclobutanemethanol, a-cyclobutyl-, CasNo. 41140-06-1 Source: LookChem URL: [Link]

  • Title: What reagent and condition are required to convert dicyclobutyl ketone to di-cyclobutyl methanol? Source: Bartleby URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dicyclobutylmethanol

Advanced Laboratory Safety Guide: Personal Protective Equipment and Handling Protocols for Dicyclobutylmethanol In drug development and custom organic synthesis, sterically hindered secondary alcohols like Dicyclobutylme...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety Guide: Personal Protective Equipment and Handling Protocols for Dicyclobutylmethanol

In drug development and custom organic synthesis, sterically hindered secondary alcohols like Dicyclobutylmethanol (CAS: 41140-06-1) serve as critical structural motifs. However, their unique physicochemical properties demand rigorous safety protocols. As a Senior Application Scientist, I have designed this comprehensive guide to move beyond generic safety data sheets (SDS). Here, we dissect the causality behind Personal Protective Equipment (PPE) selection and provide self-validating operational workflows to ensure absolute safety and compliance in your laboratory.

Physicochemical Hazard Profile

To select the appropriate PPE, we must first understand the physical nature of the chemical. Dicyclobutylmethanol is a dense, lipophilic molecule. Its structural bulkiness and physical state directly dictate its interaction with human tissue and environmental surfaces.

Table 1: Physicochemical Properties & PPE Implications

PropertyValueOperational & PPE Implication
CAS Number 41140-06-1Unique identifier for SDS tracking and inventory management.
Molecular Weight 140.22 g/mol Bulky structure limits rapid skin absorption but requires robust lipid-resistant barriers (Nitrile).
Boiling Point 216.8ºC (at 760 mmHg)Low volatility at room temperature; respiratory PPE is only required during heating or aerosolization[1].
Density 1.069 g/cm³Heavier than water; spills will pool densely and require highly porous absorbents like diatomite[1].
Hazard Profile Combustible, IrritantKeep away from open flames; mandatory use of splash-proof goggles and flame-resistant lab coats[2].

The Core PPE Matrix: Causality and Selection

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The following matrix outlines the required protective barriers based on the molecular behavior of cycloalkyl alcohols[3].

  • Hand Protection (Nitrile Elastomers): Dicyclobutylmethanol is a highly lipophilic secondary alcohol. While its steric bulk (two cyclobutyl rings) reduces the rate of rapid transdermal permeation compared to methanol, its lipophilicity allows it to efficiently strip natural epidermal lipids upon contact, leading to severe contact dermatitis[4]. Nitrile gloves (minimum 4-mil thickness) offer superior chemical resistance against aliphatic alcohols due to their cross-linked butadiene-acrylonitrile structure. Latex is highly permeable to organic solvents and must be strictly avoided.

  • Eye & Face Protection (Chemical Splash Goggles): The compound's high density (1.069 g/cm³) and viscosity mean that accidental splashes will adhere to ocular tissue, prolonging exposure and causing transient corneal damage. Standard safety glasses lack orbital seals. Therefore, tight-fitting chemical splash goggles conforming to EN 166(EU) or ANSI Z87.1 (US) are non-negotiable[5].

  • Respiratory Protection & Engineering Controls: With a boiling point of 216.8°C, Dicyclobutylmethanol exhibits negligible vapor pressure at ambient laboratory temperatures (20-25°C)[1]. Consequently, ambient inhalation risk is low, and routine respiratory PPE is not required[3]. However, if the experimental protocol involves sonication, refluxing, or high-shear mixing, aerosolization can occur. All such operations must be confined to a certified chemical fume hood.

Operational Workflow & PPE Gowning Procedure

Trust in laboratory safety is built on self-validating systems—protocols where each step verifies the integrity of the previous one.

Protocol 1: Self-Validating PPE Donning & Handling

  • Pre-Operational Inspection: Visually inspect nitrile gloves for micro-tears using the inflation method. Verify the chemical fume hood face velocity is operating between 80-120 feet per minute (fpm).

  • Sequential Gowning: Don a flame-resistant, knee-length laboratory coat. Fully button the coat to prevent exposed skin. Don chemical splash goggles, ensuring the silicone seal sits flush against the face. Finally, don nitrile gloves, pulling the cuffs over the lab coat sleeves to eliminate the wrist exposure gap.

  • Chemical Transfer: Uncap the Dicyclobutylmethanol container solely within the active fume hood. Use a positive-displacement pipette or glass syringe for transfer; the compound's high density can cause dangerous dripping if standard air-displacement pipettes are used.

  • Doffing & Decontamination: Remove gloves using the "glove-in-glove" technique to trap potential chemical residue inside the inverted gloves. Wash hands immediately with soap and water to remove any trace lipophilic residue.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and methodical action is required to prevent environmental contamination and personnel exposure[5].

Protocol 2: Step-by-Step Spill Containment

  • Isolate and Ventilate: Immediately halt all ignition sources. Despite its low volatility, Dicyclobutylmethanol is a combustible liquid. Evacuate non-essential personnel from the immediate vicinity[2].

  • Containment: Surround the spill perimeter with a universal liquid-binding material or finely powdered diatomite (diatomaceous earth). This prevents the dense liquid from spreading into laboratory drains[5].

  • Absorption and Collection: Work the absorbent into the spill from the outside in. Using non-sparking tools (e.g., polypropylene spatulas), scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Scrub the affected surface with a 70% ethanol/water solution to solubilize residual Dicyclobutylmethanol, followed by a final wash with an aqueous surfactant[5].

  • Regulated Disposal: Seal and label the HDPE container as "Hazardous Organic Waste - Combustible Liquid." Transfer to an approved chemical waste disposal facility in accordance with local environmental regulations.

Logical Workflow Visualization

The following diagram illustrates the critical path from hazard assessment to safe disposal, ensuring all operational phases are logically connected.

SafetyWorkflow Assess 1. Hazard Assessment (Dicyclobutylmethanol) Eng 2. Engineering Controls (Fume Hood Verification) Assess->Eng PPE 3. PPE Gowning (Nitrile, Goggles, Coat) Assess->PPE Handle 4. Experimental Handling (Synthesis/Transfer) Eng->Handle PPE->Handle Spill Spill Detected? Handle->Spill Clean 5a. Absorbent Cleanup & Decontamination Spill->Clean YES Dispose 5b. Hazardous Waste Disposal Protocol Spill->Dispose NO Clean->Dispose

Logical workflow for Dicyclobutylmethanol handling, from hazard assessment to waste disposal.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (Cyclohexylmethanol) Source: fishersci.co.uk URL: [Link]

Sources

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